molecular formula C7H3BrClF3O2S B063892 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride CAS No. 176225-08-4

2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

Cat. No.: B063892
CAS No.: 176225-08-4
M. Wt: 323.52 g/mol
InChI Key: CBIFOAHDKKGDAC-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C7H3BrClF3O2S. It is known for its use in various chemical reactions and applications in scientific research. The compound is characterized by the presence of bromine, trifluoromethyl, and sulfonyl chloride groups attached to a benzene ring, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride typically involves the bromination of 5-(trifluoromethyl)benzenesulfonyl chloride. The reaction is carried out under controlled conditions using bromine as the brominating agent. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation and Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or oxidized to a sulfone.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are commonly used as nucleophiles in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or peracids are used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products Formed

    Substitution Products: Formation of sulfonamides, sulfonates, and other derivatives.

    Oxidation Products: Formation of sulfones.

    Reduction Products: Formation of sulfonamides.

Scientific Research Applications

2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride involves the reactivity of its functional groups. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The bromine atom can undergo substitution reactions, allowing the introduction of various functional groups into the benzene ring. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
  • 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride
  • 2-Fluoro-5-(trifluoromethyl)benzenesulfonyl chloride

Uniqueness

2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride is unique due to the specific positioning of the bromine and trifluoromethyl groups on the benzene ring. This unique arrangement imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various synthetic applications.

Properties

IUPAC Name

2-bromo-5-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O2S/c8-5-2-1-4(7(10,11)12)3-6(5)15(9,13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIFOAHDKKGDAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381032
Record name 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176225-08-4
Record name 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride
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